Home > Products > Screening Compounds P87225 > Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate - 1234857-84-1

Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Catalog Number: EVT-2892769
CAS Number: 1234857-84-1
Molecular Formula: C17H22FN3O4
Molecular Weight: 351.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Potential methods: The synthesis of Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate might involve several steps, possibly utilizing reactions like amide coupling, nucleophilic substitution, and protection/deprotection strategies. The papers detailing synthesis of similar compounds offer potential pathways:
    • The synthesis of tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate [] provides a potential starting point for building the piperidine ring system.
    • The synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate [] showcases the use of oxidation, nitration, and reduction reactions that could be adapted for introducing the fluoro and methyl substituents.
    • The paper focusing on the synthesis of 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one [] employs a Friedel-Crafts reaction and subsequent modifications that could be relevant for constructing the aromatic portion of the target compound.

Methyl 3-Chloro-3′-fluoro-4′-{(1R)-1-[({1-[(trifluoroacetyl)amino]cyclopropyl}carbonyl)amino]ethyl}-1,1′-biphenyl-2-carboxylate (MK-0686)

Compound Description: MK-0686 is a potent bradykinin B1 receptor antagonist primarily metabolized via biotransformation in rhesus monkeys. [] A major metabolic pathway involves oxidation on the chlorophenyl ring, leading to the formation of a dihydrodiol (M11) and a hydroxyl (M13) product. []

Relevance: While MK-0686 targets a different receptor than Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, both compounds are structurally similar. Both share a central carboxylate group connected to a complex aromatic system. This suggests potential similarities in their pharmacokinetic properties, particularly regarding metabolic pathways involving aromatic oxidation. []

Boscalid

Compound Description: Boscalid serves as a lead compound for developing new succinate dehydrogenase inhibitors. [] It is a known fungicide with excellent activity. []

Relevance: While the specific target of Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unknown, the research paper highlighting Boscalid focuses on developing new fungicides by modifying a core structure similar to that of Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate. Both compounds share a pyridin-3-yl]-pyrimidine-4-carboxamide core, suggesting they might belong to the same chemical class and potentially share similar biological activity profiles, including antifungal properties. []

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184)

Compound Description: NSL-96184 is a potent, orally active fibrinogen receptor antagonist. [] Its development stemmed from structure-activity relationship (SAR) studies on another fibrinogen receptor antagonist, N-[3-(N-4-amidinobenzoyl)amino-2,2-dimethyl-3-phenylpropionyl]piperidine-4-acetic acid (NSL-95301). [] This research highlights the importance of a trisubstituted beta-amino acid residue for achieving high potency and oral activity in this class of compounds. []

Relevance: Although targeting a different receptor, NSL-96184 shares a structural resemblance with Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate. Both possess a piperidine ring substituted at the 4-position with a carboxylate-containing moiety. This structural similarity might indicate shared physicochemical properties and potential overlap in their pharmacokinetic profiles, particularly regarding absorption and distribution. []

(1-Butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (SB 207710)

Compound Description: SB 207710 serves as a high-affinity 5-HT4 antagonist. [] Structural modifications of this compound were explored to develop potential radioligands for imaging brain 5-HT4 receptors using positron emission tomography (PET). [] These modifications primarily focused on the aryl side of the ester bond, aiming for facile labeling with positron emitters like carbon-11 or fluorine-18. []

Relevance: SB 207710, while targeting a different receptor than Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, shares a key structural feature: both contain a piperidine ring with a carboxylate group connected via a methylene linker. This suggests potential similarities in their binding modes to respective targets, despite different pharmacological activities. The research on SB 207710 highlights how modifying the carboxylate side chain can influence binding affinity and introduce properties suitable for PET imaging. [] This knowledge could be relevant when exploring the structure-activity relationship of Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate and designing potential imaging probes based on its structure.

Properties

CAS Number

1234857-84-1

Product Name

Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

IUPAC Name

methyl 4-[[[2-(3-fluoro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate

Molecular Formula

C17H22FN3O4

Molecular Weight

351.378

InChI

InChI=1S/C17H22FN3O4/c1-11-3-4-13(9-14(11)18)20-16(23)15(22)19-10-12-5-7-21(8-6-12)17(24)25-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

DKCACVNOKGOTTM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.